molecular formula C20H21N5O2 B4521783 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B4521783
M. Wt: 363.4 g/mol
InChI Key: JWHYTUKOBIFVMJ-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method involves the formation of the tetrazole ring through the cyclization of an azide with a nitrile. The morpholine moiety can be introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.

Medicine

Medicinally, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone has potential applications as a drug candidate. Its structural features may confer activity against various diseases, making it a subject of interest in drug discovery and development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and morpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [3,5-dimethyl-1H-pyrazol-1-yl]phenylmethanone: Similar in structure but with a pyrazole ring instead of a tetrazole.

    2-(1H-tetrazol-1-yl)phenylmethanone: Lacks the 3,4-dimethyl substitution on the phenyl ring.

    3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone: Features a methyl substitution on the morpholine ring.

Uniqueness

The uniqueness of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone lies in its specific combination of functional groups and structural features. The presence of both the tetrazole ring and the morpholine moiety, along with the 3,4-dimethyl substitution, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-8-9-17(19(15(14)2)25-13-21-22-23-25)20(26)24-10-11-27-18(12-24)16-6-4-3-5-7-16/h3-9,13,18H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHYTUKOBIFVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Reactant of Route 3
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Reactant of Route 4
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Reactant of Route 5
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
Reactant of Route 6
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

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